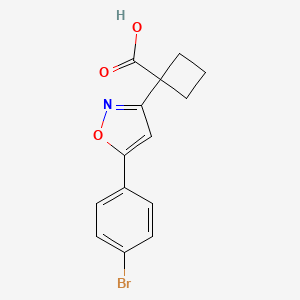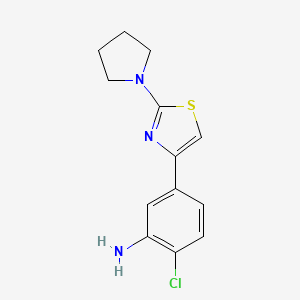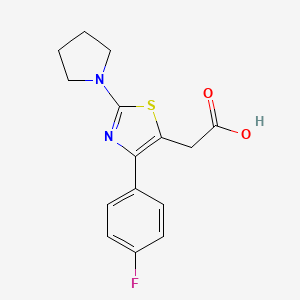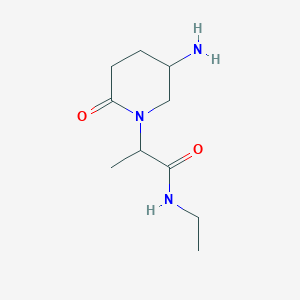
2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)は、5位にアミノ基を持ち、窒素原子にエチルプロパンアミド基が結合したピペリジノン環を持つ化学化合物です。
2. 製法
合成経路と反応条件
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)の合成は、一般的に以下の手順で行われます。
ピペリジノン環の形成: ピペリジノン環は、1,5-ジアミンなどの適切な前駆体を用いた環化反応によって合成できます。
アミノ基の導入: 5位のアミノ基は、アンモニアまたはアミンなどの試薬を用いたアミノ化反応によって導入できます。
エチルプロパンアミド基の結合: 最後のステップでは、エチルプロパンアミド基をピペリジノン環の窒素原子に結合させます。これは、エチルプロパノイルクロリドなどの試薬を用いたアシル化反応によって達成できます。
工業的製造方法
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)の工業的製造方法は、上記合成経路の大規模生産向けに最適化することが含まれます。これには、効率的な触媒の使用、反応条件の最適化、収率と純度を高めるための連続フロー反応器の採用が含まれます。
3. 化学反応解析
反応の種類
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するオキソ誘導体を形成するために酸化することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換できます。
置換: アミノ基は置換反応に関与し、様々な誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: 置換反応は、アルキルハライドまたはアシルクロリドなどの試薬を、塩基性または酸性条件下で使用することができます。
形成される主な生成物
これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってオキソ誘導体が生成され、還元によってヒドロキシル誘導体が生成される可能性があります。
4. 科学研究における用途
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)は、以下を含むいくつかの科学研究用途があります。
医薬品化学: この化合物は、医薬品中間体としての可能性とその生物活性について研究されています。
生物学: 酵素相互作用や代謝経路を研究するために、生化学アッセイで使用できます。
産業: この化合物は、様々な産業用途で使用されるより複雑な分子の合成のためのビルディングブロックとして役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through an amination reaction using reagents like ammonia or an amine.
Attachment of the Ethylpropanamide Group: The final step involves the attachment of the ethylpropanamide group to the nitrogen atom of the piperidinone ring. This can be achieved through an acylation reaction using ethylpropanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
作用機序
1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合して、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
- 1-イソプロピルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)
- 1-(オキセタン-3-イル)プロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)
比較
類似化合物と比較して、1-エチルプロパンアミド-2-(5-アミノ-2-オキソピペリジン-1-イル)は、エチルプロパンアミド基の存在によって独特の性質を示す可能性があります。この基は、化合物の溶解性、反応性、生物活性に影響を与える可能性があり、アナログとは異なっています。
特性
分子式 |
C10H19N3O2 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
2-(5-amino-2-oxopiperidin-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C10H19N3O2/c1-3-12-10(15)7(2)13-6-8(11)4-5-9(13)14/h7-8H,3-6,11H2,1-2H3,(H,12,15) |
InChIキー |
UWYWUELXAARDCN-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C(C)N1CC(CCC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


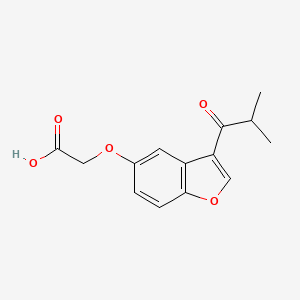
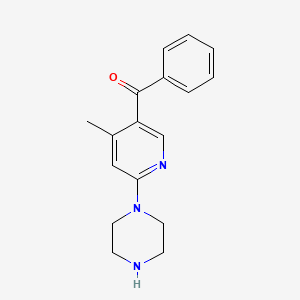
![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
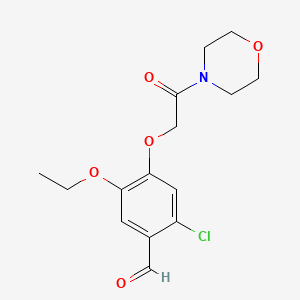


![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)
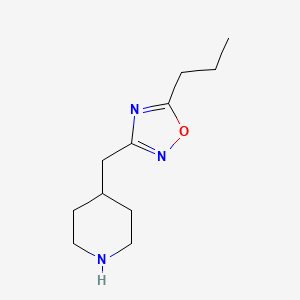
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
